4-Bromobutylbutyrate

Organic Synthesis Process Chemistry Reaction Engineering

4-Bromobutylbutyrate (CAS 3540-75-8, butyl 4-bromobutanoate) is a bifunctional C8 ester that bridges a terminal primary alkyl bromide with an n-butyl ester. Its structure confers predictable reactivity in nucleophilic substitution and hydrolysis reactions.

Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
Cat. No. B13109497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobutylbutyrate
Molecular FormulaC8H15BrO2
Molecular Weight223.11 g/mol
Structural Identifiers
SMILESCCCC(=O)OCCCCBr
InChIInChI=1S/C8H15BrO2/c1-2-5-8(10)11-7-4-3-6-9/h2-7H2,1H3
InChIKeyFTJJTWWIFJTBQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobutylbutyrate Procurement Guide: Comparator-Based Evidence for Scientific Selection


4-Bromobutylbutyrate (CAS 3540-75-8, butyl 4-bromobutanoate) is a bifunctional C8 ester that bridges a terminal primary alkyl bromide with an n-butyl ester. Its structure confers predictable reactivity in nucleophilic substitution and hydrolysis reactions . The compound is distinct from other ω-bromoesters (e.g., ethyl 4-bromobutyrate, methyl 4-bromobutyrate, and tert-butyl 4-bromobutyrate) based on its chain length, leaving group character, and steric profile. This guide is intended for procurement scientists and industrial users who require a clear, data-driven justification for selecting 4-bromobutylbutyrate over its nearest structural analogs.

Why 4-Bromobutylbutyrate Cannot Be Replaced by Generic 4-Bromobutyrates


Within the 4-bromobutyrate family, the ester substituent (methyl, ethyl, n-butyl, tert-butyl) directly governs physicochemical properties and reaction outcomes. Methyl and ethyl esters are significantly more volatile and water-soluble than the n-butyl analog, making 4-bromobutylbutyrate the preferred choice for biphasic reactions or when a less polar, higher-boiling alkylating agent is required . Conversely, tert-butyl esters undergo facile acid-catalyzed cleavage, whereas the n-butyl ester remains stable under mildly acidic conditions. These differences in steric bulk, lipophilicity, and hydrolytic stability mean that generic substitution risks altered reaction rates, phase-transfer efficiency, or premature deprotection . The quantitative evidence below validates the specific performance envelope of 4-bromobutylbutyrate.

4-Bromobutylbutyrate Quantitative Evidence Guide: Head-to-Head Data for Informed Selection


Boiling Point and Volatility: 4-Bromobutylbutyrate vs. Ethyl 4-Bromobutyrate

4-Bromobutylbutyrate exhibits a boiling point of 238.1 °C at 760 mmHg . In contrast, ethyl 4-bromobutyrate (a commonly used shorter-chain analog) boils at 80–82 °C at 10 mmHg, corresponding to approximately 198 °C at atmospheric pressure . The ~40 °C elevation in the n-butyl ester's boiling point directly reduces volatility and vapor pressure, making 4-bromobutylbutyrate more suitable for reactions requiring elevated temperatures without loss of reagent or for applications where low volatility is a safety or handling advantage.

Organic Synthesis Process Chemistry Reaction Engineering

Lipophilicity and Partitioning: 4-Bromobutylbutyrate vs. Methyl 4-Bromobutyrate

The calculated LogP (octanol-water partition coefficient) for 4-bromobutylbutyrate is 2.50 . Methyl 4-bromobutyrate, the shortest-chain analog, has a computed LogP of 1.28 . The difference of 1.22 log units translates to a ~16-fold increase in partition into organic phases for the n-butyl ester. This enhanced lipophilicity is critical for extractions, biphasic alkylations, and for modulating the permeability of derived intermediates in medicinal chemistry campaigns.

Medicinal Chemistry Lipophilicity Biphasic Reactions

Reactivity Trend in Nucleophilic Substitution: Bromoester Leaving Group Hierarchy

Gas-phase pyrolysis kinetics of ethyl 4-bromobutyrate provide a reactivity benchmark for the ω-bromoester class. Ethyl 4-bromobutyrate decomposes via a unimolecular, first-order process with an Arrhenius activation energy (Ea) of 205.1 ± 8.6 kJ/mol [1]. The structurally analogous methyl 4-chlorobutyrate exhibits a higher Ea of 226.8 ± 8.2 kJ/mol [2]. While direct data for 4-bromobutylbutyrate are not available, the established trend—bromoesters are significantly more reactive toward thermal elimination and SN2 displacement than their chloroester counterparts—is a class-level inference that extends to the n-butyl ester. This ~22 kJ/mol difference in Ea translates to a rate enhancement of approximately 3–10× at typical reaction temperatures for bromoester electrophiles.

Kinetics SN2 Reactivity Structure-Activity Relationship

Stability Profile: 4-Bromobutylbutyrate vs. tert-Butyl 4-Bromobutyrate Under Acidic Conditions

tert-Butyl esters are widely employed as acid-labile protecting groups; they undergo rapid cleavage in the presence of trifluoroacetic acid (TFA) or mild aqueous acid. In contrast, primary alkyl esters such as n-butyl 4-bromobutanoate are stable under these conditions and require stronger acid or base for hydrolysis . This differential stability is a class-level inference: n-butyl esters resist premature deprotection during acidic workups or when subsequent transformations require acidic conditions. For multistep syntheses where the ester must remain intact until a specific deprotection step, 4-bromobutylbutyrate offers a clear advantage over tert-butyl 4-bromobutyrate.

Protecting Group Strategy Process Development Stability

4-Bromobutylbutyrate Application Scenarios: Where the Data Supports Selection


High-Temperature Alkylation Without Reagent Loss

For reactions requiring prolonged heating above 100 °C, 4-bromobutylbutyrate's elevated boiling point (238.1 °C) minimizes evaporative loss compared to ethyl or methyl 4-bromobutyrates . This is particularly valuable in neat alkylations of amines or thiols where the electrophile serves as both reagent and solvent. Process chemists can maintain higher reaction temperatures to accelerate sluggish SN2 displacements without resorting to sealed vessels, improving throughput and reducing reagent waste.

Biphasic Alkylation and Phase-Transfer Catalysis

The n-butyl ester's LogP of 2.50 provides strong retention in organic phases during aqueous workup, reducing product loss to the aqueous layer . In phase-transfer catalyzed alkylations, the higher lipophilicity of 4-bromobutylbutyrate relative to methyl or ethyl analogs ensures efficient partitioning into the organic phase where the nucleophile resides, enhancing reaction rates and simplifying purification .

Multistep Synthesis Requiring Ester Stability

In sequences where the ω-bromoester must survive acidic conditions (e.g., Boc deprotection, acetal hydrolysis, or acidic workup), 4-bromobutylbutyrate's primary alkyl ester linkage remains intact . This contrasts with tert-butyl 4-bromobutyrate, which would undergo premature cleavage. The n-butyl ester can be carried through multiple transformations and selectively hydrolyzed only at the desired stage using stronger base or acid .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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